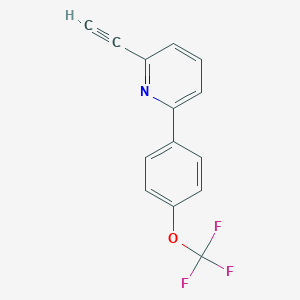
N-(3-iodo-4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodo-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10INO2S It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)methanesulfonamide typically involves the iodination of a precursor compound followed by the introduction of the methanesulfonamide group. One common method is:
Iodination: The precursor, 4-methylphenylamine, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Sulfonamidation: The iodinated product is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in N-(3-iodo-4-methylphenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products:
Substitution: Products where the iodine atom is replaced by another group (e.g., azide, cyanide).
Oxidation: Products with oxidized sulfonamide groups.
Coupling: Biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a building block for bioactive compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-iodo-4-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(4-methylphenyl)methanesulfonamide
- N-(3,4-dimethylphenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
Uniqueness: N-(3-iodo-4-methylphenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the iodine and methyl groups on the aromatic ring, along with the methanesulfonamide group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H10INO2S |
|---|---|
Peso molecular |
311.14 g/mol |
Nombre IUPAC |
N-(3-iodo-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |
Clave InChI |
MLFZONXKOSCILD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


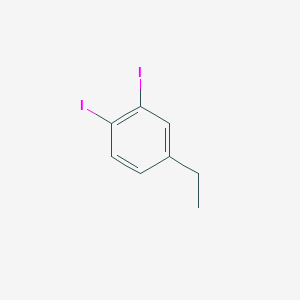

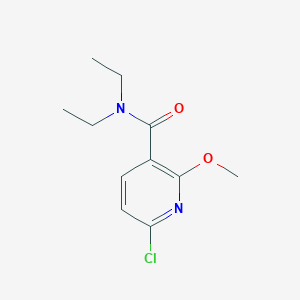
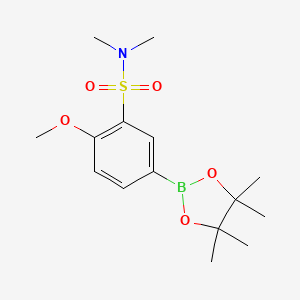
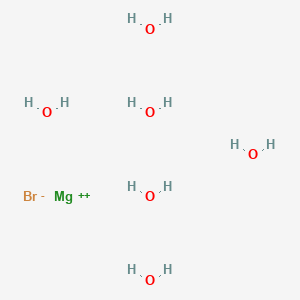

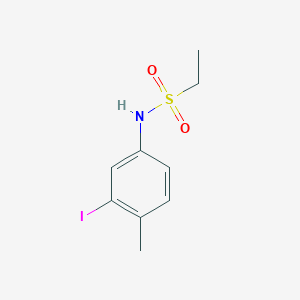

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

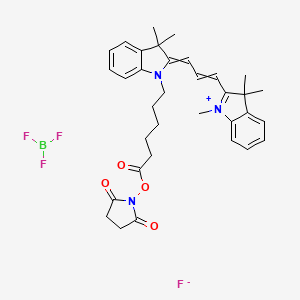
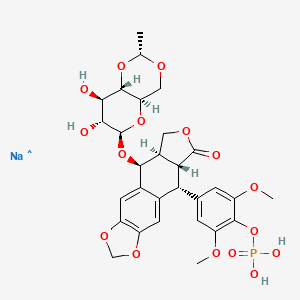
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
